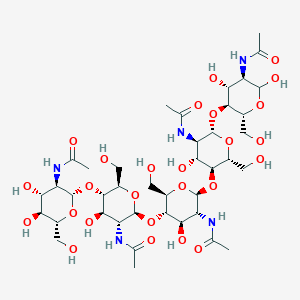

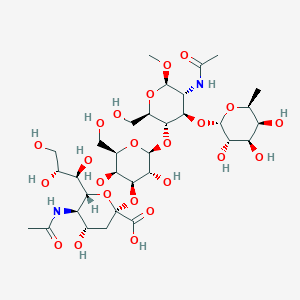

Sialyl Lewis X méthyl glycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sialyl Lewis X and its derivatives involves complex chemical and enzymatic methodologies. Early studies by El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside core of sialyl Lewis X through a series of coupling reactions and protective group manipulations, achieving the target compound with significant yields (El-Sokkary et al., 1998). Koeller and Wong (2000) highlighted a chemoenzymatic approach to synthesize sialyl-trimeric-Lewis x by combining chemical synthesis for the core structure and enzymatic methods for adding terminal sialic acid and fucose residues (Koeller & Wong, 2000).

Molecular Structure Analysis

The molecular structure of sialyl Lewis X methyl glycoside and related compounds has been extensively studied to understand its binding affinity and specificity towards selectin molecules. Chemical-enzymatic synthesis techniques have been utilized to produce sialyl Lewis X and derivatives, allowing detailed conformational analysis and study of their interactions with selectins (Ichikawa et al., 1992).

Chemical Reactions and Properties

Research has focused on modifying the sialyl Lewis X structure to enhance its biological activity and stability. This includes the synthesis of C-glycoside analogues and sulfated analogues to investigate the impact of these modifications on selectin binding and inhibition potential. For instance, Misra et al. (2000) synthesized sulfated analogues of sialyl Lewis X to explore their interaction with selectins (Misra et al., 2000).

Physical Properties Analysis

The physical properties of sialyl Lewis X methyl glycoside and its analogues, such as solubility, stability, and melting points, are crucial for their application in biological studies and pharmaceutical development. These properties are influenced by the molecular structure and the presence of functional groups, affecting their interaction with biological molecules and systems.

Chemical Properties Analysis

The chemical properties, including reactivity, selectin binding affinity, and enzymatic modification susceptibility, are key to the biological functionality of sialyl Lewis X methyl glycoside. Studies have demonstrated the ability to enzymatically modify sialyl Lewis X structures to produce variants with different selectin binding affinities, showcasing the compound's versatility for biological research and therapeutic applications (Cao et al., 2008).

Applications De Recherche Scientifique

Rôle dans la recherche sur la maladie de Parkinson

sLeX a été étudié dans le contexte de la maladie de Parkinson (MP). Il s'agit d'un tétrasaccharide sialylé et fucosylé qui joue un rôle essentiel dans les processus de reconnaissance cellule-à-cellule . Dans la MP, l'expression de sLeX est modifiée, ce qui a des conséquences importantes sur la signalisation intracellulaire et la fonction immunitaire . Le glycan est exprimé dans les neurones, y compris les neurones dopaminergiques, et la microglie . Cela suggère que sLeX pourrait jouer un rôle dans la signalisation neuronale et l'immunomodulation dans les conditions pathologiques .

Implication dans les processus immunitaires

Dans des conditions physiologiques normales, sLeX peut affecter le processus immunitaire . Il est un ligand commun des trois sélectines, L-sélectine, E-sélectine et P-sélectine, et joue un rôle important dans de nombreux phénomènes physiologiques en interagissant avec les sélectines .

Rôle dans le processus de fécondation

sLeX joue également un rôle dans le processus de fécondation . Il est un membre des glucides du corps et est un tétrasaccharide intrinsèque de type sanguin à la surface de différentes cellules .

Association avec les défauts d'adhésion des leucocytes

Une expression plus faible de sLeX pourrait provoquer des défauts d'adhésion des leucocytes (LAD) II . Cela suggère que sLeX joue un rôle crucial dans l'adhésion des leucocytes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

Mécanisme D'action

Target of Action

Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .

Mode of Action

The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .

Biochemical Pathways

The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .

Result of Action

The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .

Action Environment

The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .

Safety and Hazards

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)